molecular formula C7H9N5O B2646837 {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine CAS No. 1332492-79-1

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine

Cat. No.: B2646837
CAS No.: 1332492-79-1
M. Wt: 179.183
InChI Key: WQYXENOQBPTBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine ( 1332492-79-1) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for yielding biologically active molecules, complemented by a reactive methanamine side chain that facilitates further synthetic modification and derivatization. The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, with scientific literature demonstrating that 6-alkoxy-substituted derivatives possess notable biological activity. Specifically, related compounds have shown promising anticonvulsant properties in preclinical models, exhibiting high efficacy and a superior protective index compared to reference drugs . Furthermore, structurally similar triazolo-pyridazine derivatives are investigated as heterocyclic oxime compounds with potential protein-tyrosine kinase inhibiting activity, indicating broad applicability in oncology research . The molecule's utility is also highlighted by its incorporation into more complex structures, such as those targeting somatostatin receptors for radionuclide therapy and other fused heterocyclic derivatives explored for various pharmacological uses . With a molecular formula of C7H9N5O and a molecular weight of 179.18 g/mol , this reagent is characterized by high purity and is supplied with consistent quality to ensure reproducible results in research settings. It is intended for use by qualified researchers for in vitro experiments and the synthesis of more complex chemical entities. Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYXENOQBPTBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CN)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine typically involves the following steps:

    Formation of the Triazolo-Pyridazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the triazolo-pyridazinyl ring system. This can be achieved through various cyclization reactions under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and product formation.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-tumor properties of derivatives related to 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine. For instance:

  • Compound 22i : Exhibited significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively. Additionally, it demonstrated potent c-Met kinase inhibition (IC50 = 48 nM) .

These findings suggest that compounds derived from this scaffold could serve as effective therapeutic agents in oncology.

Kinase Inhibition

The compound has also been studied for its ability to inhibit specific kinases:

  • c-Met Kinase Inhibition : The derivatives have shown promise as c-Met kinase inhibitors, which are crucial in cancer progression and metastasis. The structure-activity relationship studies indicate that modifications to the triazole and pyridazine moieties can enhance potency against this target .

Case Studies

Several case studies illustrate the effectiveness of compounds derived from the triazolo[4,3-b]pyridazine scaffold:

StudyCompoundTargetIC50 ValueFindings
Study ACompound 22iA549 Cell Line0.83 μMSignificant anti-tumor activity
Study BCompound 22iMCF-7 Cell Line0.15 μMPotent inhibition observed
Study CCompound 22ic-Met Kinase48 nMEffective kinase inhibition

Mechanism of Action

The mechanism of action of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 significantly altering biological and physicochemical properties. Key analogues include:

Compound Name Substituent (Position 6) Substituent (Position 3) Key Properties/Applications CAS Number References
{6-Methoxy-triazolo[4,3-b]pyridazin-3-yl}methanamine Methoxy Methanamine Improved solubility; potential kinase inhibition 1332492-79-1
{6-Methyl-triazolo[4,3-b]pyridazin-3-yl}methanamine Methyl Methanamine Higher lipophilicity; metabolic stability 1249222-34-1
{6-Phenyl-triazolo[4,3-b]pyridazin-3-yl}methanamine Phenyl Methanamine Enhanced π-π stacking; anticancer activity 6303-41-9
2-[[3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 4-Methoxyphenyl Ethoxy-ethanamine Respiratory tract irritation (H335 hazard) 1204296-37-6

Biological Activity

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

  • IUPAC Name : 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
  • Molecular Formula : C9H10N4O
  • Molecular Weight : 194.20 g/mol
  • CAS Number : Not specifically listed but related compounds have CAS numbers like 1322604-60-3 for derivatives.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of triazolopyridazine derivatives. For instance, a derivative known as MMV665917 demonstrated significant efficacy against Cryptosporidium species in vitro with an EC50 of 3.8 μM. This compound effectively eliminated parasites in culture systems, showcasing the potential of triazolopyridazines in treating parasitic infections .

Inhibition of Protein Kinases

The compound's structural analogs have been investigated for their ability to inhibit various protein kinases, particularly c-Met kinase. Compounds containing the triazolo-pyridazine scaffold have shown promising results in inhibiting c-Met, which is implicated in several cancers. For example, derivatives have been evaluated for their selectivity and potency against over 200 kinases, indicating their potential as cancer therapeutics .

GABA Receptor Modulation

Some studies suggest that compounds with similar structures exhibit allosteric modulation of GABA receptors. This activity is significant given GABA's role in neurotransmission and its implications in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine can be influenced by various substitutions on its structure. Research indicates that modifications at specific positions can enhance potency and selectivity against target proteins. For example:

Substituent PositionEffect on Activity
2nd PositionIncreased c-Met inhibition
6th PositionEnhanced GABA modulation
Aromatic Tail GroupImproved pharmacokinetic properties

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of a triazolopyridazine derivative in murine models. The compound exhibited tumor regression when combined with DNA-damaging agents like doxorubicin .
  • Neuroprotective Effects : Another investigation into similar compounds revealed neuroprotective effects through GABA receptor modulation, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the recommended analytical techniques for characterizing the structure and purity of {6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine?

  • Methodological Answer : Comprehensive characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methoxy group integration .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirm empirical formula alignment with theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to irritation risks (H315) .
  • Ventilation : Work under a fume hood to mitigate inhalation hazards (H335) .
  • Storage : Store in sealed, light-resistant containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Stepwise Functionalization : Start with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) as a scaffold. Substitute chlorine with methoxy groups using BBr₃ in dichloromethane (DCM) under anhydrous conditions .
  • Amine Coupling : Introduce methanamine via nucleophilic substitution in DMF at 105°C, monitored by TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Yield Optimization : Adjust reaction time (12–24 hr) and catalyst loading (e.g., triethylamine for acid scavenging) .

Q. What strategies resolve contradictions in reported biological activities of triazolopyridazine derivatives across studies?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines to control for genetic variability in kinase inhibition studies .
  • Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC and NMR to rule out batch-specific impurities .
  • Meta-Analysis : Cross-reference activity data with substituent effects (e.g., methoxy vs. alkyl groups on target affinity) .

Q. How to design experiments to evaluate the compound’s kinase inhibition potential, particularly against c-Met or VEGFR-2?

  • Methodological Answer :

  • Enzymatic Assays : Use recombinant kinases (c-Met/VEGFR-2) in ADP-Glo™ assays to measure IC₅₀ values. Include staurosporine as a positive control .
  • Cellular Models : Test anti-proliferative effects in c-Met-driven cancer lines (e.g., HGF-stimulated NCI-H441) with dose-response curves (0.1–100 µM) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes at ATP-binding sites, prioritizing residues like Met1160 (c-Met) .

Q. What crystallographic methods are used to determine the binding mode of this compound with target proteins?

  • Methodological Answer :

  • Protein Crystallization : Co-crystallize the compound with kinase domains (e.g., c-Met) in 20% PEG 3350 and 0.2 M ammonium sulfate. Optimize pH (6.5–7.5) for crystal growth .
  • Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) to collect diffraction data at 1.8–2.2 Å resolution .
  • Structure Refinement : Model ligand-protein interactions (e.g., hydrogen bonds with Glu1087) in PHENIX or Coot, validating with omit maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.